Oubatchensine
Description
Context within Alkaloid Chemistry and Classification
Alkaloids represent a diverse group of naturally occurring chemical compounds that contain a nitrogen atom, often within a heterocyclic ring. They are predominantly found in plants, although they can also be isolated from microorganisms and animals. Alkaloids are typically classified based on their biosynthetic origin (e.g., derived from amino acids like tyrosine, tryptophan, or lysine) or their skeletal structure. nih.gov
Oubatchensine is classified as a seco-dibenzopyrrocoline alkaloid. acs.orgnih.gov This places it within the larger family of isoquinoline (B145761) alkaloids, which are derived biosynthetically from tyrosine or phenylalanine. nih.govrsc.org The isoquinoline alkaloid class is vast and includes well-known compounds such as morphine, codeine, and berberine, many of which exhibit significant biological activities. rsc.orgtarjomefa.com The seco- prefix in seco-dibenzopyrrocoline indicates that the typical ring system of a dibenzopyrrocoline alkaloid has been cleaved. pageplace.de This structural variation contributes to the novelty and specific chemical properties of this compound.
Significance of Seco-Dibenzopyrrocoline Alkaloids in Chemical Biology
Seco-dibenzopyrrocoline alkaloids, while less extensively studied than their intact dibenzopyrrocoline counterparts, are significant in chemical biology due to their structural relationship to biologically active compounds and their potential for diverse interactions within biological systems. Dibenzopyrrocoline alkaloids themselves are known to exhibit interesting biological activities. researchgate.net
This compound, as a representative of this seco class, contributes to the understanding of how structural modifications, such as ring cleavage, can influence the biological profile of alkaloids. While the initial biological evaluation of this compound against human KB carcinoma cells showed low to null activity compared to some phenanthroindolizidine analogues isolated from the same source, the broader significance of seco-dibenzopyrrocoline alkaloids lies in their potential structural diversity and the possibility of discovering new bioactivities within this subclass. researchgate.net Research into these compounds expands the known chemical space of natural products and provides scaffolds for further investigation in chemical biology.
Historical Context of this compound Discovery and Initial Isolation
This compound was discovered and isolated from the plant Cryptocarya oubatchensis, a species belonging to the Lauraceae family. acs.orgnih.gov The Lauraceae family is known to be a rich source of alkaloids, with many species containing compounds exhibiting various biological activities, including antitumoral, bactericidal, antimicrobial, fungicidal, insecticidal, and antioxidant properties. acs.orgresearchgate.net
The isolation of this compound involved the purification of an alkaloid extract from Cryptocarya oubatchensis. acs.orgnih.gov Displacement centrifugal partition chromatography (CPC) was a key technique used in its purification. acs.orgresearchgate.net Structure elucidation of this compound was a comprehensive process that utilized several analytical techniques, including mass spectrometry, NMR spectroscopy, quantum chemistry, and computer-assisted structure determination. acs.orgnih.govresearchgate.netfigshare.com This rigorous approach was necessary to determine the complete structure of this novel seco-dibenzopyrrocoline alkaloid. acs.orgresearchgate.net The discovery of this compound, reported in 2006, added a new structural class to the known natural compounds isolated from Cryptocarya oubatchensis. acs.orgnih.gov
Isolation and Yield Data for Compounds from Cryptocarya oubatchensis acs.org
| Compound | Source | Purification Method | Yield (% of extract) |
| (-)-13aR-antofine (1) | Leaves | Chromatography | 0.006 |
| (-)-14β-hydroxy-13aR-antofine (2) | Leaves | Chromatography | 0.002 |
| (-)-13aR-6-O-desmethyl-antofine (3) | Leaves | Chromatography | 0.003 |
| Ficuseptine C (4) | Leaves | Chromatography | 0.002 |
| (-)-10β,13aR-antofine N-oxide (5) | Leaves | Chromatography | 0.001 |
| (-)-13aR-antofine (1) | Bark | pH-zone refining CPC | 0.006 |
| This compound (6) | Bark | pH-zone refining CPC | 0.002 |
This compound is a seco-dibenzopyrrocoline alkaloid that has garnered scientific interest due to its natural occurrence and structural novelty. Research into this compound primarily focuses on its isolation and characterization from specific plant sources, employing advanced chromatographic techniques for purification.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H17NO6 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
6-hydroxy-7-methoxy-12-methyl-16,18-dioxa-12-azatetracyclo[11.7.0.04,9.015,19]icosa-1(20),4,6,8,13,15(19)-hexaene-2,3-dione |
InChI |
InChI=1S/C19H17NO6/c1-20-4-3-10-5-15(24-2)14(21)6-11(10)18(22)19(23)12-7-16-17(8-13(12)20)26-9-25-16/h5-8,21H,3-4,9H2,1-2H3 |
InChI Key |
GBKKJLPONCVHHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(=O)C(=O)C3=CC4=C(C=C31)OCO4)O)OC |
Synonyms |
oubatchensine |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Oubatchensine
Botanical Source: Cryptocarya oubatchensis (Lauraceae Family) and Related Species
Oubatchensine was first isolated from Cryptocarya oubatchensis, a tree species belonging to the Lauraceae family. free.frresearchgate.netnih.gov This plant is native to New Caledonia, specifically the Northwest and Central regions, and thrives primarily in the wet tropical biome. kew.org The Lauraceae family is well-known for producing a variety of aromatic evergreen trees and shrubs, including laurel, cinnamon, and sassafras, and is a source of numerous alkaloids. free.frresearchgate.net Approximately 40 alkaloids have been described within the Cryptocarya genus, many of which exhibit diverse biological activities. free.frresearchgate.net
This compound has been isolated from both the leaves and bark of C. oubatchensis. free.frresearchgate.net Other Cryptocarya species have also been investigated for their alkaloid content, revealing a range of compounds, including phenanthrene (B1679779) alkaloids, aporphines, and benzylisoquinoline alkaloids. nih.govcore.ac.uk
Advanced Extraction Techniques for Seco-Dibenzopyrrocoline Alkaloids from Plant Material
The extraction of alkaloids, including seco-dibenzopyrrocoline types like this compound, from plant material typically involves methods designed to isolate these compounds from the complex plant matrix. General approaches for alkaloid extraction from plant material have utilized various solvents and techniques. For instance, exhaustive extraction with solvents like hexane (B92381) and dichloromethane (B109758) has been employed for the bark of Cryptocarya nigra. nih.gov Other studies on alkaloid extraction from different plant species have explored solvents such as methanol, ethanol, acidified methanol, pure water, aqueous solutions of citric acid, and alkaline organic phases (e.g., chloroform-methanol mixtures). researchgate.net Techniques like Soxhlet extraction, maceration, percolation, and ultrasonication have also been applied. researchgate.netuniversiteitleiden.nl The efficiency of extraction can be influenced by factors such as solvent choice, temperature, and extraction time. researchgate.netuniversiteitleiden.nl While specific details on the initial bulk extraction of this compound from C. oubatchensis are linked to subsequent purification steps using CPC, the general principles of alkaloid extraction from plant biomass involve liberating the compounds from cellular structures using appropriate solvents.
Chromatographic Purification Strategies for this compound
Purification of this compound from the crude plant extract is a critical step to obtain the compound in a pure form for structural elucidation and further studies. Chromatographic methods are widely used for this purpose.
Application of Centrifugal Partition Chromatography (CPC)
Centrifugal Partition Chromatography (CPC), also known as Countercurrent Chromatography (CCC), has been specifically utilized for the purification of this compound. free.frresearchgate.netnih.govuniv-reims.frresearchgate.net CPC is a liquid-liquid chromatographic technique that does not require a solid stationary phase. free.frresearchgate.netresearchgate.netwikipedia.orggilson.complantaanalytica.com Instead, it employs two immiscible liquid phases, with one phase held stationary by a centrifugal field while the other mobile phase passes through it. wikipedia.orggilson.complantaanalytica.com
For the purification of this compound, pH-zone refining centrifugal partition chromatography, a displacement mode specific for acidic and basic analytes, was employed. free.frresearchgate.net This technique offers advantages such as no sample loss on a solid support and high selectivity and recovery. free.frresearchgate.net The separation in CPC is based on the partition coefficient (Kd) of the compounds between the two liquid phases. gilson.complantaanalytica.com
In the study reporting the isolation of this compound, displacement CPC was used to purify this compound (compound 6) along with other compounds. free.frresearchgate.netnih.govresearchgate.net The effluent from the CPC was monitored, for example, by UV absorbance at 220 nm. researchgate.net
Evaluation of Other Liquid-Liquid and Liquid-Solid Separation Methodologies
While CPC was specifically highlighted for this compound purification, other liquid-liquid and liquid-solid separation methodologies are commonly used in the isolation of natural products, including alkaloids.
Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubility in two immiscible liquids. sulzer.comwikipedia.orgyoutube.comreddit.comtiktok.com This is often an initial step in the purification process after the crude extraction of plant material. wikipedia.org
Liquid-solid chromatography, which utilizes a solid stationary phase (such as silica (B1680970) gel) and a liquid mobile phase, is another prevalent purification technique. gilson.com This includes methods like column chromatography, flash chromatography, and High-Performance Liquid Chromatography (HPLC). core.ac.ukgilson.comtiktok.com These methods separate compounds based on their adsorption to the solid phase and their solubility in the mobile phase. tiktok.com However, unlike CPC, liquid-solid chromatography can sometimes lead to irreversible adsorption and sample loss on the solid support. plantaanalytica.com
Solid-liquid separation is also a broad term encompassing techniques used to separate solid particles from a liquid. membracon.co.uklzzgchina.combitmesra.ac.inkit.edumclanahan.com This is often applied earlier in the extraction process to remove plant debris from the liquid extract using methods like filtration or centrifugation. membracon.co.uklzzgchina.combitmesra.ac.inkit.edumclanahan.com
Elucidation of Oubatchensine Chemical Structure and Stereochemistry
Advanced Spectroscopic Analysis Techniques
High-resolution spectroscopic methods were fundamental in providing the initial data necessary to propose the structure of oubatchensine. acs.orguniv-reims.fr
Both one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy were extensively used to analyze this compound. acs.orguniv-reims.fr Standard 1D 1H and 13C NMR spectra provided information about the types of protons and carbons present and their chemical environments. acs.orgresearchgate.net However, the presence of numerous quaternary carbons limited the number of observable 1H-13C correlations in standard 2D experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), as well as 1H-1H correlations in Correlation Spectroscopy (COSY). univ-reims.fr This scarcity of correlations made the initial interpretation and assembly of structural fragments challenging, leading to multiple potential structural possibilities. univ-reims.fr Despite these difficulties, key COSY and HMBC correlations were crucial in establishing connectivity within certain parts of the molecule. acs.org For instance, HMBC correlations helped identify the attachment of a methoxy (B1213986) group to a specific position on one of the aromatic rings and a methylenedioxy group fused to another. acs.org
High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular mass of this compound, which is essential for establishing its elemental composition and molecular formula. acs.orguniv-reims.fr HRMS provides a highly accurate mass-to-charge ratio, allowing for the calculation of possible molecular formulas that correspond to the observed mass. This information was critical in narrowing down the potential structures suggested by NMR data. univ-reims.fr
Application of Computational Chemistry for Structural Confirmation
Computational chemistry played a vital role in confirming the proposed structure of this compound and overcoming the limitations of spectroscopic data alone, particularly concerning the quaternary carbons. acs.orguniv-reims.fr
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), were utilized to predict spectroscopic parameters for proposed structures of this compound. acs.orgresearchgate.net These calculations can simulate NMR chemical shifts (e.g., 13C NMR shifts) and compare them to the experimentally obtained values. nih.gov By comparing the predicted spectra of different plausible isomers with the experimental NMR data, researchers could assess the likelihood of each proposed structure. nih.gov This approach is particularly valuable for molecules with complex structures or limited experimental data, as it provides an independent means of validating structural assignments. nih.gov Quantum chemistry can also be used to study the conformational landscape of a molecule, which can influence its spectroscopic properties. researchgate.net
Computer-Assisted Structure Elucidation (CASE) algorithms were indispensable in the structure determination of this compound. acs.orguniv-reims.fracdlabs.com Specifically, the Logic for Structure Determination (LSD) program was used. acs.orguniv-reims.fr LSD is designed to generate all possible molecular structures consistent with the experimental 2D NMR correlation data (COSY, HSQC, and HMBC) and the molecular formula obtained from HRMS, without relying on chemical shift databases. acs.orguniv-reims.frresearchgate.net Given the difficulties in interpreting the NMR spectra of this compound due to the quaternary carbons, LSD was able to process the available correlation data and propose a set of viable structures. univ-reims.fr This computational approach was crucial in navigating the multiple structural possibilities that arose from the limited experimental correlations. univ-reims.fr While the specific role of software like Gaussian in the this compound elucidation was not detailed in the search results, quantum chemical calculations, which can be performed using programs like Gaussian, are generally used to support CASE by predicting spectroscopic properties for candidate structures generated by algorithms like LSD. researchgate.netresearchgate.netnih.gov
Methodologies for Absolute Stereochemical Assignment of this compound
The absolute stereochemistry of this compound was also determined. researchgate.net While the specific methodology used for this compound was not explicitly detailed in the provided search results beyond the general mention of structure determination, common methods for assigning absolute stereochemistry include spectroscopic techniques like Electronic Circular Dichroism (ECD) coupled with quantum chemical calculations, or in some cases, X-ray crystallography if suitable crystals can be obtained. libretexts.orgillinois.edumdpi.com NMR analysis of diastereomeric derivatives using chiral derivatizing agents is another established method for determining absolute configuration. illinois.edu
Summary of Spectroscopic and Computational Data for this compound Structure Elucidation
| Technique | Purpose | Key Findings/Application in this compound Elucidation |
| 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC, NOESY) | Determine connectivity and functional groups | Provided key correlations despite challenges with quaternary carbons; helped identify aromatic rings, methoxy, and methylenedioxy groups. acs.orguniv-reims.fr |
| High-Resolution Mass Spectrometry (HRMS) | Determine accurate molecular mass and elemental composition | Established the molecular formula, crucial for computational structure elucidation. acs.orguniv-reims.fr |
| Quantum Chemical Calculations (e.g., DFT) | Predict spectroscopic properties and explore conformations | Used to predict NMR shifts for proposed structures and compare with experimental data. acs.orgnih.gov |
| Computer-Assisted Structure Elucidation (CASE) (LSD) | Generate possible structures based on spectroscopic data and formula | Processed NMR correlation data and molecular formula to propose viable structures, overcoming limitations of manual interpretation. acs.orguniv-reims.fr |
Biosynthetic Pathways and Precursor Incorporation Studies of Oubatchensine
Proposed Biogenetic Route for the 7,13-seco Alkaloid Skeleton
Oubatchensine is described as a 7,13-seco alkaloid, presumably derived from a dibenzopyrrocoline precursor epdf.pub. The "seco" designation indicates that a bond in the parent ring system has been cleaved. In the case of this compound, this cleavage occurs between positions 7 and 13 of a hypothetical dibenzopyrrocoline structure epdf.pub. A proposed biogenetic route suggests that this opening might occur through a process involving 13-hydroxylation followed by tautomerism to yield the open-chain form epdf.pub. While the precise sequence of events leading to the 7,13-seco skeleton of this compound is still an area of research, this proposed pathway provides a framework for understanding its formation from a cyclic precursor.
Tracing Precursor Origin: Insights from L-Tyrosine and Isoquinoline (B145761) Alkaloid Biosynthesis
Many alkaloids, particularly those of the isoquinoline type, originate from the amino acid L-tyrosine sci-hub.secore.ac.uk. L-tyrosine is a well-established precursor for the biosynthesis of benzylisoquinoline alkaloids, which serve as central intermediates for a vast array of more complex alkaloid structures core.ac.uknih.gov. The biosynthesis typically involves the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, followed by their condensation to form the initial isoquinoline ring system core.ac.uk.
Studies on the biosynthesis of other alkaloids in the Lauraceae family and related plant species have demonstrated the incorporation of L-tyrosine into various alkaloid skeletons sci-hub.seusp.br. While specific precursor incorporation studies directly involving labeled L-tyrosine or isoquinoline intermediates in Cryptocarya oubatchensis for this compound biosynthesis are not detailed in the provided search results, the established pathways for related alkaloids strongly suggest that L-tyrosine serves as a fundamental building block for the isoquinoline portion of this compound's precursor. The involvement of isoquinoline alkaloid biosynthesis as a foundational step is consistent with this compound being classified as a seco-dibenzopyrrocoline alkaloid, as dibenzopyrrocolines themselves are derived from benzylisoquinolines acs.org.
Identification and Characterization of Key Enzymatic Transformations
The biosynthesis of complex alkaloids involves a series of enzymatic transformations. While the specific enzymes directly responsible for each step in the formation of this compound's 7,13-seco skeleton have not been explicitly identified and characterized in the provided information, the general principles of alkaloid biosynthesis suggest the involvement of several classes of enzymes.
Based on the proposed biogenetic route involving hydroxylation and tautomerism epdf.pub, enzymes such as hydroxylases and potentially isomerases would likely play crucial roles. Hydroxylases are common in alkaloid biosynthesis, introducing hydroxyl groups at specific positions on the molecule. The subsequent tautomerization could be enzyme-catalyzed or occur spontaneously.
In the broader context of isoquinoline alkaloid biosynthesis, key enzymatic steps include decarboxylation, condensation, and oxidation reactions sci-hub.se. Enzymes like tyrosine aminotransferase (TyrAT), which catalyzes the transamination of L-tyrosine, are involved in the initial stages of precursor formation for benzylisoquinoline alkaloids nih.gov. Polyketide synthases and cytochrome P450 monooxygenases are also frequently encountered in the biosynthesis of various plant natural products, including alkaloids, catalyzing complex cyclization and oxidation reactions nih.gov. Further research is needed to identify the specific enzymes and their characteristics involved in the unique 7,13-seco cleavage and subsequent modifications leading to this compound.
Comparative Biosynthetic Analysis with Other Cryptocarya Alkaloids
The Cryptocarya genus is a rich source of diverse alkaloid structures, including aporphines, phenanthroindolizidines, and tetrahydrobenzylisoquinolines core.ac.ukird.frpublish.csiro.au. Comparing the biosynthesis of this compound with other Cryptocarya alkaloids can provide valuable insights into the variations and commonalities in their biosynthetic pathways.
Many Cryptocarya alkaloids share a common origin from tyrosine-derived benzylisoquinoline precursors sci-hub.secore.ac.uk. The structural diversity arises from different enzymatic cyclization, oxidation, methylation, and rearrangement reactions acting upon these central intermediates. For instance, the formation of dibenzopyrrocoline alkaloids, which are proposed precursors for this compound, involves oxidative coupling of benzylisoquinolines acs.org. Phenanthroindolizidine alkaloids, also found in Cryptocarya species, are believed to be formed through the condensation of pyrrolidinylacetophenones with arylpyruvic acids, potentially involving intermediates like phyllostone ird.frpublish.csiro.au.
The presence of both cyclic dibenzopyrrocolines and the seco-dibenzopyrrocoline this compound in C. oubatchensis suggests a close biosynthetic relationship acs.org. This compound likely represents a downstream modification product of a dibenzopyrrocoline precursor, highlighting a pathway variation that leads to the ring-opened structure. Comparative studies involving tracer experiments and enzyme isolation from different Cryptocarya species producing varying alkaloid profiles would be essential to fully delineate the specific biosynthetic routes and the enzymatic machinery responsible for the structural diversity observed within this genus.
Chemical Synthesis and Derivatization Strategies for Oubatchensine
Total Synthesis Approaches to the Oubatchensine Core Structure
The total synthesis of complex natural products like the this compound core, known as ouabagenin (B150419), provides a platform for validating chemical theories and developing new synthetic methods. nih.govrsc.org A convergent approach is often favored, involving the independent synthesis of major fragments of the molecule, which are then joined together in the later stages. rsc.org One successful synthesis of the ouabagenin core involved the assembly of the AB-ring, D-ring, and butenolide moieties. rsc.org
Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgairitilibrary.com This process involves mentally breaking bonds (disconnections) that correspond to reliable forward chemical reactions. amazonaws.com For a complex polycyclic structure like the this compound core, the goal is structural simplification by identifying strategic bonds for disconnection. wikipedia.orgnih.gov
Key strategies in the retrosynthesis of the this compound steroid skeleton include:
Convergent Disconnections : Breaking the molecule into fragments of similar complexity that can be synthesized in parallel and coupled late in the synthesis. For instance, the ouabagenin structure was retrosynthetically disassembled into separate AB-ring and D-ring fragments. rsc.org
Transform-Based Disconnections : Disconnecting bonds that can be formed by powerful and reliable chemical reactions. A pivotal strategy for the ouabain (B1677812) skeleton involved identifying a highly stereocontrolled anionic cycloaddition to rapidly construct the basic steroid framework. nih.gov
Topological Disconnections : Analyzing the ring system to identify strategic bond cleavages that simplify the complex bridged or fused ring systems. nih.gov
This analytical process allows chemists to map out multiple potential synthetic routes, which can then be compared for efficiency and feasibility. wikipedia.org
The successful synthesis of the this compound core has relied on the application and development of powerful synthetic reactions. fishersci.com These transformations are crucial for constructing the carbon skeleton and installing the numerous functional groups with precise control.
Key transformations employed in the synthesis of the ouabagenin core include:
Diels-Alder Reaction : Utilized to construct the multiply oxygenated cis-decalin structure of the AB-ring system from a precursor like (R)-perillaldehyde. rsc.org
Anionic Cycloaddition : A pivotal conversion used for the rapid and stereocontrolled construction of the foundational steroid skeleton. nih.gov
Radical and Aldol (B89426) Reactions : An intramolecular radical reaction combined with an aldol reaction was used to assemble the complete steroidal skeleton from the coupled AB- and D-ring fragments in a stereoselective manner. rsc.org
Palladium-Catalyzed Cross-Coupling : The Stille coupling reaction was employed as a key step for the stereoselective installation of the C17-butenolide ring, a characteristic feature of cardenolides. rsc.org
These modern synthetic methods represent significant innovations that enable the construction of highly complex molecules that were previously inaccessible. fishersci.com
Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is one of the most significant challenges in natural product synthesis. Asymmetric synthesis involves using chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, ensuring the desired stereoisomer is produced. nih.govrsc.org
In the synthesis of the this compound core, stereocontrol is paramount due to the multiple stereogenic centers within its structure. Strategies to achieve this include:
Substrate Control : Utilizing the existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions. Specific conformational features of the ouabain skeleton were exploited to overcome several stereochemical problems during its synthesis. nih.gov
Chiral Starting Materials : Employing a commercially available chiral molecule, such as (R)-perillaldehyde, as the starting point to introduce chirality early in the synthetic sequence. rsc.org
Catalytic Asymmetric Reactions : While not explicitly detailed in the provided ouabagenin syntheses, modern approaches frequently use catalytic asymmetric methods, such as asymmetric hydrogenation or epoxidation, to set key stereocenters with high efficiency and enantioselectivity. fishersci.comnih.gov
The precise control over stereochemistry is essential for ensuring the final synthetic molecule is identical to the natural product and possesses the same biological activity.
Semi-Synthesis from Structurally Related Natural Precursors
Semi-synthesis is a strategy that utilizes structurally complex compounds isolated from natural sources as starting materials to produce other novel or rare compounds. rsc.orgscripps.edu This approach is particularly advantageous when the precursor molecule is abundant but too complex or costly to be efficiently produced by total synthesis. scripps.edunih.gov
For compounds in the cardenolide family, semi-synthesis can be a powerful tool. A more readily available natural steroid with a similar core structure could potentially be used as a precursor. Through a series of chemical modifications, this precursor can be converted into the target this compound core. This strategy bypasses the need for a lengthy de novo total synthesis of the complex steroid backbone. The development of new chemical reactions, particularly those involving C-H bond functionalization and skeletal rearrangements, has significantly expanded the possibilities for semi-synthesis. rsc.org
Chemical Modifications and Analog Preparation
The chemical modification of a natural product's structure is a cornerstone of medicinal chemistry. By preparing a series of analogs, researchers can systematically investigate how different parts of the molecule contribute to its biological activity.
Structure-Activity Relationship (SAR) studies involve synthesizing a series of derivatives of a biologically active lead compound and evaluating their activity. nih.govmdpi.com The goal is to identify the key structural features (pharmacophores) responsible for the compound's effects and to optimize properties like potency and selectivity. nih.gov
For a molecule like this compound, an SAR study would involve the targeted synthesis of analogs with specific structural changes. These modifications could include:
Altering substituents on the steroid backbone.
Modifying the butenolide lactone ring.
Changing the stereochemistry at specific positions.
Introducing or removing functional groups like hydroxyls or ketones.
By comparing the biological activities of these synthesized analogs, researchers can build a detailed understanding of the SAR for this compound. researchgate.net This knowledge is crucial for the rational design of new, more effective therapeutic agents based on the natural product's scaffold. nih.gov
Creation of Bioconjugates and Chemical Probes
The development of bioconjugates and chemical probes derived from complex natural products like this compound is a critical step in elucidating their molecular mechanisms of action and identifying their cellular binding partners. These synthetic strategies involve the chemical modification of the parent molecule to introduce new functionalities, such as reporter tags or photoreactive groups, without significantly compromising its inherent biological activity. The design of such molecular tools is heavily reliant on the presence of suitable functional groups within the this compound scaffold that can be selectively derivatized.
General Strategies for this compound Derivatization
Given the structural complexity typical of natural products, the derivatization of this compound for bioconjugation requires careful consideration of the available functional groups. Assuming a core structure with hydroxyl groups and potentially other reactive sites, several established chemical methodologies can be adapted. The primary goals of these synthetic modifications are to install a linker arm at a position that does not interfere with target binding, which can then be appended with a variety of molecular tags.
Key to the successful synthesis of these probes is the strategic selection of a conjugation site on the this compound molecule. A thorough understanding of the structure-activity relationship (SAR) of this compound would ideally guide this selection, ensuring that the modification does not disrupt the pharmacophore. In the absence of detailed SAR data, derivatization is often explored at various positions to identify derivatives that retain biological activity.
Synthesis of this compound Bioconjugates
Bioconjugation aims to link this compound to a biomolecule or a reporter molecule to facilitate its detection and tracking. Common reporter tags include fluorescent dyes for imaging applications and affinity tags like biotin (B1667282) for pull-down assays and target identification.
The synthesis of this compound bioconjugates would likely proceed through a multi-step process:
Functionalization of this compound: Introduction of a reactive handle, such as a primary amine, a carboxylic acid, or a clickable functional group (e.g., an alkyne or azide), onto the this compound scaffold. Hydroxyl groups, if present, are common targets for such modifications. They can be activated or converted to other functional groups to facilitate linker attachment.
Linker Attachment: A bifunctional linker is then coupled to the functionalized this compound. The linker serves to physically separate the this compound core from the reporter tag, minimizing potential steric hindrance that could affect target binding.
Conjugation to a Reporter Molecule: The terminal functional group of the linker is then reacted with the reporter molecule to yield the final bioconjugate.
Below is a table summarizing potential conjugation strategies based on hypothetical functional groups in this compound.
| Target Functional Group | Activation/Modification Chemistry | Linker/Reporter Functional Group | Resulting Linkage |
|---|---|---|---|
| Hydroxyl (-OH) | Activation with carbonyldiimidazole (CDI) or N,N'-disuccinimidyl carbonate (DSC) | Amine (-NH2) | Carbamate |
| Hydroxyl (-OH) | Conversion to an ether with a terminal alkyne or azide (B81097) | Azide or Alkyne (for Click Chemistry) | Triazole |
| Carbonyl (Ketone/Aldehyde) | Reaction with an aminooxy- or hydrazine-containing linker | Aminooxy or Hydrazine | Oxime or Hydrazone |
Development of this compound-Based Chemical Probes
Chemical probes are indispensable tools for target identification and validation. rsc.org Photoaffinity labeling is a powerful technique that utilizes a photoreactive group to form a covalent bond between the probe and its target protein upon photoirradiation. plos.orgnih.gov This allows for the capture and subsequent identification of binding partners, even those with weak or transient interactions.
The synthesis of a photoaffinity probe based on this compound would involve the incorporation of a photoreactive moiety, such as a diazirine, benzophenone, or aryl azide, and a reporter tag, often an alkyne or azide for subsequent "click" chemistry-mediated attachment of a biotin or fluorescent tag. rsc.orgnih.gov
The general design of an this compound photoaffinity probe would include:
The this compound scaffold as the recognition element.
A photoreactive group for covalent cross-linking to the target.
A reporter handle for detection and enrichment of the probe-target adduct.
The synthetic challenge lies in integrating these components without abolishing the biological activity of the parent molecule. The position of the photoreactive group and the linker is crucial for successful cross-linking.
The following table outlines the components of a potential this compound-based photoaffinity probe.
| Probe Component | Function | Examples of Chemical Moieties |
|---|---|---|
| Recognition Element | Binds to the biological target | This compound |
| Photoreactive Group | Forms a covalent bond with the target upon UV irradiation | Diazirine, Benzophenone, Aryl Azide |
| Reporter Handle | Enables detection and isolation of the probe-target complex | Alkyne, Azide (for click chemistry), Biotin |
The development of these specialized chemical tools from this compound will be instrumental in advancing our understanding of its biological function and therapeutic potential.
Structure Activity Relationships Sar and Mechanistic Pharmacology of Oubatchensine Pre Clinical Focus
In Vitro Cellular Activity Profiles (e.g., Cytotoxicity on KB cells)
Studies have investigated the in vitro cytotoxic activity of oubatchensine on various cell lines, including human KB carcinoma cells. In one study evaluating compounds isolated from Cryptocarya oubatchensis, this compound (compound 6) was tested for its bioactivity on human KB carcinoma cells. Unlike some phenanthroindolizine analogues isolated from the same plant, this compound displayed low to null activity against human KB carcinoma cells. univ-reims.fr
For comparison, phenanthroindolizine analogues (compounds 1-3) from the same study exhibited pronounced cytotoxicity against the KB cell line, with IC50 values ranging from 1 to 6.4 nM. univ-reims.fr The rigid o-phenanthrene structure was suggested to be responsible for the high cytotoxicity of these related secondary metabolites. univ-reims.fr
While specific IC50 values for this compound on KB cells indicating significant cytotoxicity were not reported in the provided search results, the finding of low to null activity highlights a key difference in the cellular activity profile compared to other alkaloids from the same plant source. univ-reims.fr
Investigation of Molecular Targets and Ligand-Receptor Interactions
Elucidating the molecular targets of a compound is crucial for understanding its mechanism of action. A mechanism of action typically involves the specific molecular targets to which a drug binds, such as enzymes or receptors. wikipedia.org These target sites often have specific affinities for drugs based on the drug's chemical structure. wikipedia.org
While the provided search results discuss the importance of identifying molecular targets and ligand-receptor interactions in drug discovery and preclinical assessment fda.govbiotechacademy.dknih.govmdpi.comnih.gov, specific molecular targets or ligand-receptor interactions for this compound were not identified in the context of the search results. Research in this area for this compound appears to be limited based on the available information.
Mechanistic Studies of Cellular Responses Induced by this compound (e.g., Apoptosis Pathways, Cell Cycle Modulation)
Understanding the cellular responses induced by a compound, such as modulation of apoptosis or the cell cycle, provides insight into its biological effects. Apoptosis, or programmed cell death, is a vital process for eliminating damaged or unnecessary cells and is characterized by distinct morphological and biochemical changes. nih.govbdbiosciences.com The cell cycle is a tightly regulated series of events that controls cell growth and division. jmedsciences.com
The provided search results discuss general mechanisms of apoptosis, including the extrinsic and intrinsic pathways nih.gov, and the interplay between cell cycle progression and apoptosis jmedsciences.comnih.govplos.org. However, specific studies detailing how this compound influences apoptosis pathways or modulates the cell cycle were not found within the search results. The low to null cytotoxicity observed on KB cells univ-reims.fr might suggest a limited impact on these fundamental cellular processes in this specific cell line.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling and computational approaches are valuable tools in drug discovery for understanding the relationship between a compound's chemical structure and its biological activity. chemrxiv.orgimist.mafrontiersin.org These methods can help predict activity and identify key structural features important for interaction with biological targets. chemrxiv.orgfrontiersin.orgresearchgate.net
While the search results discuss the application of QSAR, molecular docking, and dynamics simulations in the study of other compounds imist.mafrontiersin.orgresearchgate.netrsc.orgnih.govresearchgate.netmdpi.complos.orgscielo.sa.crnih.gov, no specific QSAR modeling or detailed computational studies focused on this compound were found.
Identification of Pharmacophoric Features and Key Structural Determinants
Identifying pharmacophoric features and key structural determinants involves pinpointing the essential chemical groups and their spatial arrangement required for a molecule to interact with a biological target and elicit a specific response. nih.gov This is often a component of SAR studies and can be informed by QSAR and computational modeling. researchgate.netscielo.sa.creupati.eu
Given the limited information on this compound's molecular targets and the absence of specific QSAR or detailed computational studies in the search results, information regarding the pharmacophoric features and key structural determinants of this compound is not available from the provided sources. The study that reported this compound's isolation did note structural differences between this compound (a seco-dibenzopyrrocoline) and the cytotoxic phenanthroindolizine alkaloids, suggesting that the structural variations are linked to their differing cytotoxic activities. univ-reims.fr
Molecular Docking and Dynamics Simulations for Target Engagement
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) might bind to a biological macromolecule (receptor or target protein) and to study the stability of the resulting complex over time. frontiersin.orgnih.govresearchgate.netmdpi.complos.orgscielo.sa.cr These methods can provide insights into potential binding modes and the strength of interaction. nih.govmdpi.comscielo.sa.cr
Although the search results highlight the utility of molecular docking and dynamics simulations in predicting ligand-target interactions and assessing binding affinity for various compounds nih.govresearchgate.netmdpi.complos.orgscielo.sa.cr, specific molecular docking or dynamics simulation studies for this compound were not found.
In Vivo Preclinical Pharmacological Investigations in Disease Models (Focus on Mechanism and Proof-of-Concept, not Efficacy for Human Treatment)
Preclinical in vivo studies in animal models are conducted to investigate the mechanism of action and demonstrate proof-of-concept for a potential therapeutic agent in a living system. fda.goveupati.eunih.goverbc-group.comnih.gov These studies aim to understand how a compound behaves in a biological context and its effects on disease-relevant pathways, without focusing on efficacy for human treatment at this stage. fda.govnih.goverbc-group.com
The provided search results emphasize the role of animal models in preclinical research for demonstrating proof-of-concept and understanding the mechanism of action fda.govnih.goverbc-group.comnih.gov. However, specific in vivo preclinical pharmacological investigations involving this compound in disease models were not found in the search results.
Compound Names and PubChem CIDs
Preclinical studies are a critical phase in drug development where new active substances are tested in laboratory settings, often using cell cultures or animal models, before human trials commence. okids-net.at These studies aim to provide initial insights into a drug's tolerability, potential dosage, and mechanism of action. okids-net.at While animal models remain a significant tool in preclinical research, their limitations in fully predicting human responses are recognized, and there is ongoing development of alternative methods. frontiersin.orgdrugdiscoverytrends.comfda.gov
Pharmacodynamic (PD) biomarkers are molecular indicators that reflect a drug's effect on its intended target within an organism. cancer.govveedalifesciences.com The identification and validation of these markers in preclinical settings are crucial for understanding the link between drug exposure, target engagement, and biological response. cancer.govveedalifesciences.com Validated PD assays enhance the rationality and hypothesis-testing power throughout the drug development process. cancer.gov
This compound is a chemical compound that has been isolated from the plant Cryptocarya oubatchensis. core.ac.ukacs.orgresearchgate.netnp-mrd.org Its structure has been elucidated using various spectroscopic methods, including mass spectrometry and NMR spectroscopy. acs.orgresearchgate.net this compound is described as a novel seco-dibenzopyrrocoline alkaloid. acs.orgresearchgate.net
Based on the currently available search information, detailed research findings specifically on the mechanistic efficacy of this compound in relevant animal models and the identification and validation of its pharmacodynamic markers in preclinical settings are not extensively reported. The available literature primarily focuses on the isolation and structural characterization of this compound and mentions in vitro cytotoxic activity against KB cells. acs.orgresearchgate.net
Therefore, a comprehensive discussion solely focused on sections 6.5.1 and 6.5.2 for this compound, including detailed data tables and extensive research findings from preclinical animal studies and pharmacodynamic marker validation, cannot be generated based on the provided search results.
Advanced Analytical and Characterization Methodologies in Oubatchensine Research
High-Resolution Mass Spectrometry for Metabolite Profiling and Oubatchensine Detection
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of this compound, offering unparalleled sensitivity and mass accuracy. This technique is fundamental for determining the elemental composition of this compound and its metabolites with high confidence. Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide mass accuracy typically below 5 parts per million (ppm), enabling the distinction between this compound and other isobaric endogenous compounds in complex biological samples. nih.gov
In metabolite profiling studies, HRMS coupled with liquid chromatography (LC-MS) is employed to detect and identify products of this compound metabolism in biological systems, such as plasma or cell cultures. nih.gov The process involves acquiring full-scan mass spectra to detect all ionizable molecules, followed by tandem mass spectrometry (MS/MS) to fragment ions of interest. The resulting fragmentation patterns serve as a structural fingerprint, aiding in the identification of metabolic modifications to the parent this compound molecule, such as hydroxylation, glucuronidation, or methylation.
Table 1: Hypothetical HRMS/MS Fragmentation Data for this compound Metabolite Identification
| Precursor Ion (m/z) | Proposed Metabolite | Key Fragment Ions (m/z) | Interpretation |
|---|---|---|---|
| [M+H]⁺ of this compound | Parent Compound | F1, F2, F3 | Characteristic fragments of the core structure. |
| [M+16+H]⁺ | Hydroxylated this compound | F1+16, F2, F3 | Mass shift indicates addition of an oxygen atom. |
| [M+176+H]⁺ | Glucuronidated this compound | F1, F2, F3, Loss of 176 | Neutral loss of the glucuronic acid moiety. |
This level of detailed analysis allows researchers to map the metabolic fate of this compound, providing critical insights into its bioavailability and clearance pathways.
Specialized NMR Techniques for Complex Mixture Analysis and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the de novo structural elucidation of complex molecules like this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, specialized multi-dimensional techniques are required to assemble the complete molecular architecture and determine its three-dimensional conformation.
For complex mixtures, such as crude extracts or biological fluids, techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to separate the NMR signals of different components based on their diffusion coefficients, effectively creating a virtual separation. For the detailed structural assignment of purified this compound, a combination of 2D NMR experiments is essential:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons within the molecule's framework.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.
To understand the spatial arrangement of atoms, Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are employed. These techniques detect protons that are close in space, even if they are not directly bonded, providing the necessary data to build a 3D conformational model of this compound. This is particularly important for understanding how this compound interacts with its biological targets.
Table 2: Representative 2D NMR Correlations for a Hypothetical this compound Substructure
| Proton (¹H) | COSY Correlations (¹H) | HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |
|---|---|---|---|
| H-1 | H-2 | C-3, C-5 | H-3, H-5 |
| H-2 | H-1, H-3 | C-1, C-4 | H-4 |
Chromatographic Techniques for Purity Assessment, Quantification, and Stability Studies
Chromatography is the primary method for the purification, purity assessment, and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution and sensitivity.
Purity Assessment: To assess the purity of an this compound sample, a validated HPLC method is used to separate the main compound from any impurities, such as synthetic precursors or degradation products. A photodiode array (PDA) detector is often employed to acquire UV-Vis spectra across each peak, which can help in assessing peak purity and identifying co-eluting impurities. sepscience.com Purity is typically calculated using an area normalization method, assuming all components have a similar response factor, or by using a reference standard for quantification.
Quantification: For accurately quantifying this compound in various matrices, such as pharmaceutical formulations or biological samples, a validated HPLC method coupled with a suitable detector (e.g., UV or MS) is developed. The method must demonstrate linearity, accuracy, and precision.
Stability Studies: Stability-indicating HPLC methods are developed to determine the shelf-life of this compound under various environmental conditions (e.g., temperature, humidity, light). chromatographyonline.comchromatographyonline.comsepscience.com These methods must be able to separate the intact this compound from all potential degradation products. Forced degradation studies—exposing this compound to harsh conditions like acid, base, oxidation, and light—are performed to generate potential degradants and prove the method's specificity. chromatographyonline.comchromatographyonline.com
Table 3: Example HPLC Stability Data for this compound Under Forced Degradation
| Condition | Time (hours) | This compound Purity (%) | Major Degradant Peak (Retention Time, min) |
|---|---|---|---|
| Control | 24 | 99.8 | N/A |
| 0.1 M HCl | 24 | 85.3 | 4.2 |
| 0.1 M NaOH | 24 | 72.1 | 3.8 |
| 3% H₂O₂ | 24 | 91.5 | 5.1 |
Integration of Multi-Omics Data for Comprehensive Chemical Biology Understanding
To fully grasp the biological role of this compound, a systems biology approach integrating multiple "omics" datasets is increasingly valuable. nih.govnih.gov This involves combining data from metabolomics, proteomics, and transcriptomics to build a holistic picture of the cellular response to this compound treatment.
Metabolomics: Using HRMS and NMR-based platforms, researchers can analyze the global changes in small-molecule metabolites within a cell or organism after exposure to this compound. nih.gov This can reveal which metabolic pathways are perturbed by the compound.
Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins, revealing changes in protein expression or post-translational modifications that result from this compound activity. youtube.com This helps in identifying potential protein targets or downstream signaling pathways.
Transcriptomics: Techniques like RNA-sequencing measure the expression levels of all genes, providing insight into the transcriptional response to this compound.
By integrating these large-scale datasets, researchers can construct comprehensive models of this compound's mechanism of action. nih.gov For example, a decrease in the abundance of a specific metabolite (metabolomics) could be correlated with the downregulation of an enzyme in its biosynthetic pathway (proteomics) and a corresponding decrease in the enzyme's mRNA transcript (transcriptomics). This multi-omics approach provides a powerful, unbiased method for hypothesis generation and a deeper understanding of the chemical biology of this compound. broadinstitute.org
Future Research Directions and Potential Applications in Chemical Biology
Complete Elucidation of Oubatchensine Biosynthetic Enzymes and Genes
A fundamental and critical area of future research is the complete elucidation of the biosynthetic pathway of this compound. Currently, there is a notable absence of scientific literature detailing the specific enzymes and genes responsible for its production in nature. Understanding this pathway is paramount as it forms the basis for many of the subsequent research directions outlined below.
Future investigations should focus on:
Identification of the this compound Biosynthetic Gene Cluster: Modern genomic and transcriptomic approaches can be employed to identify the cluster of genes that code for the enzymatic machinery required for this compound synthesis.
Functional Characterization of Biosynthetic Enzymes: Once the gene cluster is identified, each enzyme's function needs to be characterized. This involves expressing the corresponding genes in a heterologous host and performing in vitro assays to determine their specific catalytic activities. Techniques such as genetic manipulation and detailed characterization of intermediates will be crucial in piecing together the entire biosynthetic puzzle. nih.govnih.gov
Understanding Regulatory Mechanisms: Research should also extend to how the biosynthesis of this compound is regulated within the producing organism, which can provide insights for optimizing its production.
Development of Chemoenzymatic or Bio-Inspired Synthetic Routes
The total synthesis of complex natural products is often a challenging endeavor. chemistryviews.org Chemoenzymatic and bio-inspired synthetic strategies offer powerful alternatives to purely chemical methods, often providing more efficient and stereoselective routes to the target molecule and its analogs. nih.govnih.gov
Key research avenues include:
Chemoenzymatic Synthesis: Leveraging the enzymes from the elucidated biosynthetic pathway in combination with traditional organic synthesis can streamline the production of this compound. chemistryviews.orgnih.govchemrxiv.org This approach can overcome difficult synthetic steps by utilizing the inherent selectivity of biocatalysts.
Bio-Inspired Synthesis: A deep understanding of the biosynthetic pathway can inspire novel, purely synthetic routes that mimic nature's strategy. techniques-ingenieur.frnih.gov This could involve biomimetic cyclizations or other key transformations that are hypothesized to occur in the natural pathway.
Discovery and Optimization of Novel this compound Analogs with Enhanced Mechanistic Specificity
The development of novel analogs of a natural product is a cornerstone of medicinal chemistry and chemical biology, allowing for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).
Future efforts in this area should include:
Rational Design and Synthesis: Based on the structure of this compound, medicinal chemists can design and synthesize a library of analogs with systematic modifications. These modifications could target different regions of the molecule to probe interactions with biological targets.
Screening for Enhanced Specificity: The synthesized analogs should be screened in relevant biological assays to identify compounds with improved potency and, crucially, enhanced mechanistic specificity for their molecular targets. nih.govnih.gov
Applications of this compound as a Chemical Probe for Investigating Biological Pathways
Chemical probes are indispensable tools for dissecting complex biological processes. nih.gov A well-characterized this compound analog with high potency and selectivity could serve as a valuable chemical probe.
Potential applications include:
Target Identification and Validation: If this compound exhibits a specific biological activity, a chemical probe version could be used in affinity-based proteomics to identify its direct molecular target(s) within the cell.
Pathway Interrogation: Once a target is known, the probe can be used to study the temporal and spatial dynamics of that target and its role in various signaling or metabolic pathways. nih.govnih.govarxiv.org This allows for a precise perturbation of a biological system, offering insights that can be complementary to genetic approaches.
Exploration of New Preclinical Pharmacological Activities and Therapeutic Hypotheses (excluding clinical application)
The preclinical investigation of a novel compound's pharmacological activities is essential to uncover its therapeutic potential. nih.govmdpi.comnih.govuees.edu.ec To date, there is a lack of published preclinical data on this compound.
Future preclinical research should aim to:
Broad Biological Screening: this compound and its analogs should be screened against a wide range of biological targets and in various disease models to identify potential areas of pharmacological activity.
Mechanism of Action Studies: For any identified activities, detailed mechanistic studies should be conducted to understand how this compound exerts its effects at the molecular and cellular levels.
Development of Therapeutic Hypotheses: Based on its pharmacological profile and mechanism of action, novel therapeutic hypotheses can be formulated and tested in relevant preclinical models of disease. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
